molecular formula C22H24O7 B080573 Aschantin CAS No. 13060-15-6

Aschantin

Cat. No. B080573
CAS RN: 13060-15-6
M. Wt: 400.4 g/mol
InChI Key: ONDWGDNAFRAXCN-VUEDXXQZSA-N
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Description

Aschantin is a bioactive lignan, a natural product commonly available from Magnolia Sp, and Artemisia Sp. plants . This secondary metabolite derived from plant sources exhibits various biological activities such as anti-inflammatory, antioxidant, and anticancer activities .


Synthesis Analysis

Aschantin is a natural compound abundantly found in flos, as a novel mTOR kinase inhibitor . It directly targets the active pocket of mTOR kinase domain by competing with adenosine triphosphate (ATP), but not PI3K and PDK1 .


Molecular Structure Analysis

Aschantin has a molecular formula of C22H24O7 . Its average mass is 400.422 Da and its monoisotopic mass is 400.152191 Da .


Chemical Reactions Analysis

Aschantin undergoes a moderate-to-extensive degree of hepatic metabolism . The hepatic extraction ratio of aschantin among human, dog, mouse, and rat hepatocytes was found to be 0.46–0.77 . It produced 4 phase 1 metabolites, including aschantin catechol (M1), O-desmethylaschantin (M2 and M3), and hydroxyaschantin (M4), and 14 phase 2 metabolites .


Physical And Chemical Properties Analysis

Aschantin is a solid at room temperature . It has an assay of ≥90% (LC/MS-ELSD) and should be stored at a temperature of −20°C .

Scientific Research Applications

  • Cytochrome P450 and UGT Enzyme Inhibition Aschantin, a bioactive neolignan found in Magnolia flos, shows inhibitory effects on various human cytochrome P450 enzymes and uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes. This suggests potential interactions with pharmacokinetic drugs in vivo (Kwon et al., 2016).

  • mTOR Kinase Inhibition and Neoplastic Cell Transformation Aschantin has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR) kinase. It suppresses epidermal growth factor-induced neoplastic cell transformation, indicating its potential as a chemopreventive or therapeutic agent (Lee et al., 2015).

  • Synthetic Applications Aschantin has been synthesized in a highly stereocontrolled manner, indicating its importance in the field of synthetic chemistry (Inai et al., 2015). Additionally, a chromatography-free asymmetric total synthesis approach for aschantin has been developed, showcasing advancements in synthetic methodologies (Hajra et al., 2020).

  • Ca2+ Signaling Modulation in Human Neutrophils Studies on human neutrophils have revealed that aschantin and related lignans do not alter basal intracellular Ca2+ levels but inhibit Ca2+ movement induced by various agents. This suggests a role in modulating intracellular signaling pathways (Chao et al., 2001).

  • Anti-Malarial Activity Aschantin has shown mild antiplasmodial activities against Plasmodium falciparum, indicating potential use in malaria treatment (Ortet et al., 2011).

Future Directions

Aschantin is extensively metabolized, producing 18 metabolites in human and animal hepatocytes . These results can help in clarifying the involvement of metabolizing enzymes in the pharmacokinetics and drug interactions of Aschantin and in elucidating GSH conjugation associated with the reactive intermediate formed from M1 (aschantin catechol) . Therefore, future research could focus on further understanding these metabolic pathways and their implications for the use of Aschantin in medical applications.

properties

IUPAC Name

5-[(3S,3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDWGDNAFRAXCN-VUEDXXQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156632
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Aschantin

CAS RN

13060-15-6
Record name (+)-Aschantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13060-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aschantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aschantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of aschantin?

A1: Aschantin directly targets the kinase domain of the mammalian target of rapamycin (mTOR). []

Q2: How does aschantin interact with mTOR?

A2: Aschantin acts as an mTOR kinase inhibitor by competitively binding to the active pocket of the kinase domain, thereby blocking adenosine triphosphate (ATP) binding. []

Q3: What are the downstream effects of aschantin's inhibition of mTOR?

A3: Aschantin's inhibition of mTOR leads to a cascade of downstream effects: * Inhibition of epidermal growth factor (EGF)-induced full activation of Akt by preventing phosphorylation at Ser473/Thr308. []* Suppression of the mTORC2/Akt and Akt/mTORC1/p70S6K signaling pathways. []* Activation of GSK3β by preventing Akt-mediated phosphorylation of GSK3β at Ser9. []* GSK3β activation leads to c-Jun phosphorylation at Ser243, ultimately promoting c-Jun degradation through the ubiquitination-mediated proteasomal pathway. []

Q4: What is the molecular formula and weight of aschantin?

A4: While not explicitly provided in the given research, the molecular formula of aschantin can be deduced as C22H26O7 based on its classification as a furofuran lignan and supporting structural data. [, , ] The molecular weight is calculated as 402.44 g/mol.

Q5: What spectroscopic data is available for aschantin?

A5: Various studies mention the use of spectroscopic methods to characterize aschantin, including:* Nuclear Magnetic Resonance (NMR): Used to determine the structure and stereochemistry of aschantin and its isomers. [, , , ]* Mass Spectrometry (MS): Employed for molecular weight determination and structural elucidation. [, ]* Ultraviolet-Visible (UV) Spectroscopy: Used to analyze the characteristic absorption patterns of aschantin, indicating the presence of aromatic rings. []* Infrared (IR) Spectroscopy: Reveals functional groups present in aschantin, such as hydroxyl groups and aromatic systems. [] * Circular Dichroism (CD) Spectroscopy: Aids in determining the absolute configuration of aschantin and its isomers. [, ]

Q6: What are the potential therapeutic applications of aschantin?

A6: Aschantin exhibits several promising pharmacological activities, suggesting potential applications in:* Cancer: Aschantin demonstrates anti-proliferative and anti-tumor activities by inhibiting the mTOR pathway, a key regulator of cell growth and proliferation. [] It shows potential as a chemopreventive or therapeutic agent against various cancers, including skin, prostate, and pancreatic cancer. []* Allergies: Aschantin exhibits anti-allergic effects by suppressing mast cell activation. [, ] It could potentially be used to treat allergic rhinitis and sinusitis. [, ] * Inflammation: Aschantin exhibits anti-inflammatory effects, likely due to its inhibition of iNOS expression and peroxynitrite scavenging activity. [] This suggests potential applications in treating neuro-inflammatory diseases. []

Q7: What are the in vivo effects of aschantin?

A8: While the provided research focuses primarily on in vitro studies, some highlight the potential for in vivo efficacy:* Aschantin demonstrates anti-allergic effects in IgE-induced passive cutaneous anaphylaxis mice models. [, ]* It suppresses tumor growth in animal models, though specific details are not provided. []

Q8: What is known about the metabolism of aschantin?

A9: Research indicates that aschantin undergoes metabolism in human liver microsomes, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C8, CYP2C9, CYP2C19, and CYP3A4. [, ] Further studies are needed to fully elucidate the metabolic pathways and identify specific metabolites.

Q9: Are there potential drug interactions with aschantin?

A10: Given its potent inhibition of specific CYP enzymes, aschantin has the potential to interact with drugs metabolized by these enzymes. [, ] Co-administration with such drugs could lead to altered drug levels and potential adverse effects.

Q10: What is the safety profile of aschantin?

A11: While the provided research mentions aschantin being "abundantly found in Magnolia flos," a traditional medicine, specific toxicity data are limited. * One study classifies an ethanolic extract of Etlingera alba rhizome containing aschantin as "medium toxic" based on its LC50 value. [] * Further research, particularly in vivo studies, is crucial to comprehensively assess the toxicity and long-term safety profile of aschantin.

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